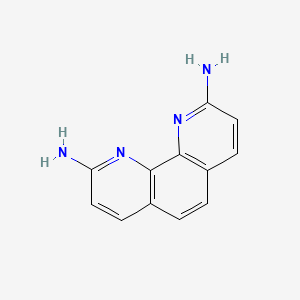

1,10-Phenanthroline-2,9-diamine

説明

1,10-Phenanthroline-2,9-diamine (C₁₂H₁₀N₄, MW 210.23, CAS 38182-65-9) is a nitrogen-rich heterocyclic compound derived from the 1,10-phenanthroline scaffold. Its structure features two amine groups at the 2- and 9-positions of the phenanthroline core, conferring strong chelating properties and versatility in coordination chemistry. This ligand is notable for its rigid backbone, which enhances stability in metal complexes and influences electronic properties . It serves as a precursor for synthesizing macrocyclic ligands, fluorophores, and bioactive molecules, with applications in catalysis, materials science, and biomedical research .

特性

IUPAC Name |

1,10-phenanthroline-2,9-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H,(H2,13,15)(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFTTXHPQDRUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326672 | |

| Record name | 1,10-phenanthroline-2,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38182-65-9 | |

| Record name | 1,10-phenanthroline-2,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 2,9-Dichloro-1,10-phenanthroline

The synthesis of 2,9-dichloro-1,10-phenanthroline typically begins with Meldrum’s acid and ortho-phenylenediamine. Cyclocondensation under acidic conditions yields 2,9-dimethyl-1,10-phenanthroline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, treatment of 2,9-dimethylphenanthroline with excess POCl₃ at 110°C for 24 hours achieves near-quantitative conversion to the dichloro derivative.

Amination of Dichloro Derivatives

The chlorine atoms at the 2- and 9-positions are highly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms. Reacting 2,9-dichloro-1,10-phenanthroline with aqueous ammonia under high-pressure conditions (sealed tube, 150°C, 48 hours) yields the target diamine in moderate yields (~50–60%). Alternative protocols employ gaseous ammonia in dimethyl sulfoxide (DMSO) with cesium fluoride (CsF) as a base, achieving comparable yields but requiring shorter reaction times (24 hours).

Key Challenges :

- Competing hydrolysis of chloro groups to hydroxyl derivatives in the presence of moisture.

- Formation of mono-aminated intermediates, necessitating rigorous purification.

Reduction of Carboxamide Precursors

An alternative route involves the reduction of 2,9-dicarboxamide derivatives of 1,10-phenanthroline. This method is advantageous for its compatibility with air- and moisture-sensitive reagents.

Synthesis of 2,9-Dicarboxamide Intermediates

2,9-Dicarboxamide precursors are synthesized via condensation of 1,10-phenanthroline-2,9-dicarboxylic acid with primary amines. For instance, reaction with ethylamine in the presence of N,N′-dicyclohexylcarbodiimide (DCC) produces N,N′-diethyl-1,10-phenanthroline-2,9-dicarboxamide.

Reduction to Diamines

The carboxamide groups are reduced to amines using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step proceeds quantitatively at reflux temperatures (66°C, 12 hours), yielding this compound with >90% purity.

Advantages Over Substitution Routes :

- Avoids the need for halogenated precursors.

- Higher yields due to fewer side reactions.

Direct Cyclization Strategies

Emerging methodologies focus on constructing the phenanthroline core with pre-installed amine groups. One such approach involves the Skraup–Debner–Miller reaction, where a nitroaniline derivative undergoes cyclization in the presence of glycerol and sulfuric acid. For example, 2-nitro-9-aminophenanthroline can be reduced to the diamine using hydrogen gas over a palladium catalyst.

Limitations :

- Low regioselectivity during cyclization.

- Complex purification requirements due to polycyclic byproducts.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Starting Material | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 2,9-Dichlorophenanthroline | 50–60 | 24–48 hours | Cost-effective precursors |

| Carboxamide Reduction | 2,9-Dicarboxamide | 85–90 | 12 hours | High purity, minimal byproducts |

| Direct Cyclization | Nitroaniline derivatives | 30–40 | 72 hours | Avoids halogenation steps |

Characterization and Validation

This compound is routinely characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. The $$ ^1H $$ NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits two singlet peaks at δ 6.85 and 7.20 ppm, corresponding to the aromatic protons adjacent to the amine groups. The amine protons resonate as broad singlets at δ 5.90–6.10 ppm due to hydrogen bonding with solvent molecules.

化学反応の分析

Types of Reactions: 1,10-Phenanthroline-2,9-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amine groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in coordination chemistry and material science .

科学的研究の応用

1,10-Phenanthroline-2,9-diamine has a wide range of applications in scientific research:

作用機序

The mechanism by which 1,10-phenanthroline-2,9-diamine exerts its effects primarily involves chelation. The compound binds to metal ions through its nitrogen atoms, forming stable complexes. This chelation can inhibit the activity of metalloproteins by removing essential metal cofactors, leading to the inactivation of the enzyme . The compound’s ability to form complexes with various metal ions also underlies its applications in catalysis and sensing .

類似化合物との比較

Table 1: Key Derivatives of 1,10-Phenanthroline-2,9-diamine and Their Properties

Key Observations :

- Chlorination at 4,7-positions reduces Brønsted basicity, enhancing solubility in acidic media for f-element separations .

- Triazole derivatives exhibit enhanced DNA-binding specificity due to π-π stacking with G-quadruplex structures .

- Oxygenation introduces tautomerism, enabling pH-dependent coordination with rare-earth elements (REEs) .

- Fluorination at peripheral positions improves cytotoxicity profiles but remains unexplored in 2,9-diamine derivatives .

Solubility and Stability

- 4,7-Dichloro-dicarboxamides (e.g., 3a–3e) show solubility up to 0.023 mol L⁻¹ in F-3 solvent, critical for actinide/lanthanide partitioning .

- Non-halogenated diamines (e.g., PhenDA) exhibit lower solubility but superior rigidity, minimizing reorganization energy during metal complexation .

- Hydrophilic modifications (e.g., oxygenated diamides) improve aqueous-phase applications but reduce thermal stability compared to halogenated analogs .

Optical and Electronic Properties

- Phenylhydrazone derivatives display third-order nonlinear optical (NLO) susceptibility two orders higher than C₆₀, making them candidates for optical switches .

- Rigid 2,9-diamine backbone enables efficient C₆₀ encapsulation in porous organic cages, driven by complementary cavity size (10 Å) and π-interactions .

生物活性

1,10-Phenanthroline-2,9-diamine (C₁₂H₁₀N₄) is an organic compound characterized by a phenanthroline core with two amino groups at the 2 and 9 positions. This unique structure enhances its potential as a bidentate ligand in coordination chemistry and contributes to its significant biological activities, particularly in the fields of cancer research and antimicrobial studies.

Structural Properties

The molecular structure of this compound allows for the formation of stable complexes with various metal ions, which is critical for its biological applications. The presence of amino groups increases its reactivity and interaction with biological molecules.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, research indicated that this compound showed moderate cytotoxicity against prostate cancer cells (PC-3) with an IC₅₀ value of approximately 18 μM. Additionally, it was found to induce apoptosis in these cells, suggesting a mechanism of action similar to other known phenanthroline derivatives .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| PC-3 | 18 | Apoptosis |

| DU145 | ~30 | Cell cycle arrest |

| HeLa | ~40 | Apoptosis |

| MCF-7 | ~50 | Apoptosis |

| HT29 | ~60 | Apoptosis |

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Research has shown that it possesses inhibitory effects against various bacterial strains. For example, it was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 30 μg/mL |

| Pseudomonas aeruginosa | 35 μg/mL |

| Salmonella typhimurium | 40 μg/mL |

The mechanisms underlying the biological activities of this compound involve several pathways:

- DNA Interaction : The compound has been shown to selectively interact with telomeric G-quadruplex DNA structures. This interaction can disrupt normal cellular processes and promote apoptosis in cancer cells .

- Metal Ion Coordination : It can form complexes with metal ions such as copper and silver, which may enhance its cytotoxic effects through the generation of reactive oxygen species (ROS) that damage cellular components .

- Apoptotic Pathways : Studies indicate that treatment with this compound leads to activation of caspases and other apoptotic markers in cancer cells, further supporting its role as an anticancer agent .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Study on Prostate Cancer Cells : A study involving PC-3 prostate cancer cells demonstrated that treatment with this compound led to significant cell death via apoptosis as confirmed by Annexin V/PI staining assays .

- Antimicrobial Testing : In another investigation focusing on its antimicrobial properties, this compound was tested against clinical isolates of bacteria and showed promising results in inhibiting growth at relatively low concentrations .

Q & A

Q. Q1. What are the established synthetic routes for 1,10-phenanthroline-2,9-diamine, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution of 2,9-dichloro- or 2,9-dibromo-1,10-phenanthroline with ammonia under high-pressure conditions . Evidence from recent studies suggests that replacing halogen substituents with amino groups requires anhydrous solvents (e.g., DMF) and controlled stoichiometry to avoid side reactions like over-amination. Reaction yields (36–48%) can be improved by introducing glutaric anhydride as a stabilizing agent during post-synthetic modifications . Optimization parameters include temperature (room temperature to 80°C), reaction time (12–24 hours), and exclusion of moisture .

Q. Q2. Which analytical techniques are critical for structural validation of this compound derivatives?

Key techniques include:

- X-ray crystallography for confirming molecular geometry (e.g., monoclinic crystal system with space group P 1 21/a 1 and unit cell dimensions a = 6.9434 Å, b = 23.8950 Å, c = 10.1897 Å) .

- NMR spectroscopy (¹H and ¹³C) to resolve aromatic proton environments and confirm substitution patterns (e.g., δ 8.5–9.5 ppm for phenanthroline protons in DMSO-d₆) .

- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight (e.g., m/z 210.23 for the parent compound) .

Advanced Research: Coordination Chemistry and Applications

Q. Q3. How do pH and solvent polarity influence the stability constants of metal complexes with this compound?

The ligand forms stable N,N′,O,O′-tetradentate complexes with transition metals (e.g., Fe²⁺, Cu²⁺) and f-block elements (e.g., Eu³⁺, Am³⁺). Stability constants (log K) are pH-dependent due to protonation/deprotonation of amine groups. In aqueous solutions (pH 2–4), the ligand exhibits high affinity for lanthanides (log K ~ 12–14 for La³⁺–Lu³⁺), while in organic solvents (e.g., chloroform), selectivity shifts toward actinides (e.g., Am³⁺/Cm³⁺) . Solvent polarity modulates extraction efficiency: polar aprotic solvents enhance complex solubility, while non-polar media improve phase separation in liquid-liquid extraction .

Q. Q4. What structural modifications enhance selectivity for lanthanide/actinide separation?

Introducing electron-withdrawing substituents (e.g., –NO₂, –CF₃) on the phenanthroline backbone increases selectivity for lighter lanthanides (La–Pr) over heavier counterparts (Lu). Conversely, alkyl groups (e.g., –CH₃) improve actinide selectivity (Am/Eu separation factor > 5) by sterically hindering larger lanthanide ions . Computational studies (DFT) predict that substituents at the 2,9-positions optimize charge density matching between the ligand and metal ions .

Methodological Challenges: Data Contradictions and Resolution

Q. Q5. How can conflicting data on metal-ligand extraction efficiency be resolved?

Discrepancies in extraction trends (e.g., decreasing La–Lu affinity vs. constant Am/Ln selectivity) arise from divergent experimental conditions. For example:

- Aqueous phase acidity : High HNO₃ concentration (≥3 M) favors Am³⁺ extraction, while neutral pH enhances Ln³⁺ binding .

- Counterion effects : Nitrate ions compete with ligands for metal coordination, reducing extraction yields .

Standardizing conditions (pH, ionic strength, temperature) and using isotopic tracers (e.g., ¹⁵²Eu vs. ²⁴¹Am) can resolve inconsistencies .

Advanced Applications in Materials Science

Q. Q6. What methodologies enable the use of this compound in electrochemiluminescence (ECL) sensors?

The ligand’s redox-active nitrogen sites facilitate electron transfer in ECL systems. For tetracycline detection, a Fe-N-C nanosheet modified with this compound demonstrates a linear response (0.1–100 μM) and low detection limit (3.2 nM). Key steps include:

- Electrode functionalization : Drop-casting ligand-metal composites onto glassy carbon electrodes.

- Optimizing ECL intensity : Adjusting scan rate (50–200 mV/s) and co-reactant concentration (e.g., K₂S₂O₈) .

Q. Q7. How are Mn(II) clusters synthesized using this ligand, and what are their magnetic properties?

Solvothermal reactions with MnCl₂ or MnBr₂ yield trinuclear clusters [MnIII₃(μ₃-O)(phendox)₃]X (X = Cl, Br). Magnetic susceptibility measurements reveal antiferromagnetic coupling (J = −15 cm⁻¹) between Mn³⁺ centers. Single-crystal XRD confirms a triangular Mn₃O core with Mn–Mn distances of 3.2–3.5 Å .

Theoretical and Computational Insights

Q. Q8. How do computational models predict ligand-metal binding affinities?

Density functional theory (DFT) calculations using B3LYP/6-311G** basis sets quantify charge transfer (e.g., 0.45 e⁻ from ligand to Eu³⁺) and bond dissociation energies (~250 kJ/mol for Eu–N bonds). Molecular dynamics simulations further validate solvent effects on extraction kinetics .

Safety and Handling Guidelines

Q. Q9. What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。